ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
Ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate is a compound with a complex molecular structure that showcases a combination of pyrazolo[3,4-d]pyrimidine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 3-methyl-1H-pyrazol-5-yl groups. Here’s a generalized route:
Formation of the pyrazolo[3,4-d]pyrimidine core: This often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: The 4-fluorophenyl and 3-methyl-1H-pyrazol-5-yl groups are introduced through various substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with ethyl chloroformate or similar reagents to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production process is optimized for scale, yield, and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency. Solvent selection, temperature control, and purification methods are fine-tuned to meet regulatory standards and economic viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions might target the nitrogens in the heterocycles or the ethyl carbamate group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic and heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidized derivatives: Hydroxylated or ketone-containing compounds.
Reduced derivatives: Aminated or alkylated forms.
Substituted products: A wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential enzyme inhibitory activities and interaction with biological targets.
Medicine: Investigated for therapeutic potential in diseases due to its unique structure that can interact with specific enzymes or receptors.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. These can include enzymes, receptors, or other proteins:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces, or intracellular signaling proteins.
Pathways Involved: May affect pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate stands out due to its specific substitutions and carbamate ester group, which can significantly influence its chemical properties and biological activity.
Similar Compounds
Ethyl (1-(1-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate: Lacks the 4-fluorophenyl group.
Mthis compound: Uses a methyl group instead of ethyl on the carbamate.
This exploration captures the essence and significance of this compound across multiple dimensions, from synthesis to its scientific applications and mechanistic actions
Properties
IUPAC Name |
ethyl N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-3-28-18(27)23-15-8-11(2)24-26(15)17-14-9-22-25(16(14)20-10-21-17)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIZYNQNQUZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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